N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1021467
InChI: InChI=1S/C18H17BrN2O3S/c1-11-8-15(6-7-16(11)19)24-10-17(23)21-18(25)20-14-5-3-4-13(9-14)12(2)22/h3-9H,10H2,1-2H3,(H2,20,21,23,25)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol

N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide

CAS No.:

Cat. No.: VC1021467

Molecular Formula: C18H17BrN2O3S

Molecular Weight: 421.3 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide -

Specification

Molecular Formula C18H17BrN2O3S
Molecular Weight 421.3 g/mol
IUPAC Name N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide
Standard InChI InChI=1S/C18H17BrN2O3S/c1-11-8-15(6-7-16(11)19)24-10-17(23)21-18(25)20-14-5-3-4-13(9-14)12(2)22/h3-9H,10H2,1-2H3,(H2,20,21,23,25)
Standard InChI Key VPWFBEJOCXCPBO-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)C(=O)C)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator